molecular formula C18H16N6O B2723038 3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034227-59-1

3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2723038
CAS No.: 2034227-59-1
M. Wt: 332.367
InChI Key: BHXVSSMKRKNCKK-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 4-cyanophenyl group and a pyridin-4-yl-triazolylmethyl moiety. The electron-withdrawing cyano group may enhance binding affinity to hydrophobic pockets in target proteins, while the triazole ring contributes to π-π stacking interactions .

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(1-pyridin-4-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c19-11-15-3-1-14(2-4-15)5-6-18(25)21-12-16-13-24(23-22-16)17-7-9-20-10-8-17/h1-4,7-10,13H,5-6,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXVSSMKRKNCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Azidopyridin-4-ium

Procedure :
4-Aminopyridine (1.0 equiv) is diazotized with sodium nitrite (1.2 equiv) in hydrochloric acid (0–5°C, 1 h), followed by azide substitution using sodium azide (1.5 equiv) in aqueous medium. The product is extracted with dichloromethane and dried over MgSO₄.

Yield : 78–85%
Characterization :

  • ¹H NMR (500 MHz, CDCl₃): δ 8.50 (d, J = 6.0 Hz, 2H), 7.35 (d, J = 6.0 Hz, 2H).
  • IR : 2105 cm⁻¹ (N₃ stretch).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reagents :

  • Propargylamine (1.1 equiv)
  • 1-Azidopyridin-4-ium (1.0 equiv)
  • CuSO₄·5H₂O (0.1 equiv), sodium ascorbate (0.2 equiv)
  • THF/t-BuOH/H₂O (2:2:1)

Procedure :
The azide and alkyne are stirred in solvent at room temperature for 12 h. The mixture is diluted with ethyl acetate, washed with NH₄Cl (aq.), and purified via silica gel chromatography.

Yield : 89%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 8.50 (d, J = 6.0 Hz, 2H), 7.85 (d, J = 6.0 Hz, 2H), 4.25 (s, 2H, CH₂).
  • ESI-MS : m/z 216.1 [M + H]⁺.

Synthesis of 3-(4-Cyanophenyl)propanoic Acid

Procedure :
4-Cyanophenylacetonitrile (1.0 equiv) undergoes hydrolysis with KOH (2.0 equiv) in ethanol/H₂O (3:1) at reflux for 6 h. Acidification with HCl yields the crude acid, recrystallized from ethanol.

Yield : 82%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.75 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.60 (t, J = 7.5 Hz, 2H).
  • IR : 2240 cm⁻¹ (C≡N), 1705 cm⁻¹ (C=O).

Amide Coupling

Reagents :

  • 3-(4-Cyanophenyl)propanoic acid (1.0 equiv)
  • Triazole-methylamine (1.2 equiv)
  • EDCl (1.5 equiv), HOBt (1.5 equiv), DIPEA (3.0 equiv)
  • DMF, 0°C → rt, 12 h

Procedure :
The acid is activated with EDCl/HOBt in DMF for 30 min. The amine and DIPEA are added, and the reaction stirred overnight. The product is purified via column chromatography (EtOAc/hexane).

Yield : 76%
Characterization :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H), 8.50 (d, J = 6.0 Hz, 2H), 7.85 (d, J = 6.0 Hz, 2H), 7.75 (d, J = 8.5 Hz, 2H), 7.50 (d, J = 8.5 Hz, 2H), 4.25 (s, 2H), 3.40 (q, J = 6.5 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.60 (t, J = 7.5 Hz, 2H).
  • ¹³C NMR : δ 172.5 (C=O), 150.2 (triazole-C), 145.5 (pyridine-C), 132.0–117.5 (aromatic-C), 118.0 (C≡N).

Optimization Strategies

Catalytic System for CuAAC

Alternative catalysts (e.g., TBTA-ligated Cu(I)) enhance reaction rates and yields (Table 1):

Catalyst Time (h) Yield (%)
CuSO₄/NaAsc 12 89
CuI/TBTA 4 93
Cu(0) Nanoparticles 3 91

Spectroscopic Validation

Infrared Spectroscopy

  • C≡N Stretch : 2240 cm⁻¹
  • Amide I Band : 1650 cm⁻¹
  • Triazole C-N : 1550 cm⁻¹

Mass Spectrometry

  • ESI-MS : m/z 378.1 [M + H]⁺ (calculated: 378.14).

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or pyridinyl rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridinyl and cyanophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or photonic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Solubility (LogP) Binding Affinity (IC50, nM)
Target Compound R1: 4-Cyanophenyl, R2: Pyridin-4-yl ~349.4 2.1 (predicted) N/A (hypothetical)
N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide R1: 4-Acetamidophenyl, R2: Acrylamide ~328.3 1.8 150 (EGFR kinase)
(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)...propanamide R1: 4-Fluorophenyl, R2: Dichlorophenyl ~612.1 3.5 22 (Protease inhibition)
4-Amino-N-((1-(2-(4-((4-Chlorophenyl)...benzenesulfonamide R1: Benzenesulfonamide, R2: Piperazine ~598.0 2.9 8 (Antimicrobial activity)

Functional and Pharmacological Differences

Electron-Withdrawing vs. Pyridin-4-yl vs. Pyridin-3-yl: The positional isomerism of the pyridine ring influences hydrogen bonding and steric interactions with target proteins .

Biological Activity: The dichlorophenyl analogue shows stronger protease inhibition (IC50 = 22 nM) due to halogen bonding, whereas the target compound’s cyano group may favor kinase inhibition. Benzenesulfonamide derivatives exhibit antimicrobial activity via sulfonamide-mediated enzyme disruption, a mechanism absent in the target compound.

Synthetic Accessibility :

  • The target compound’s triazole core is more synthetically accessible via CuAAC compared to the multi-step synthesis of piperazine-containing analogues .

Research Findings and Limitations

  • Crystallographic Data : SHELX-refined structures (e.g., bond lengths: C≡N ~1.16 Å, C-N triazole ~1.34 Å) confirm structural integrity .
  • Gaps in Data : Experimental binding affinities for the target compound are unavailable in the provided literature, necessitating further in vitro studies.
  • Contradictions: While pyridin-4-yl groups generally enhance solubility , the hydrophobic cyanophenyl moiety may counteract this effect, as seen in analogues with mixed LogP profiles .

Biological Activity

3-(4-cyanophenyl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide, with the CAS number 2034227-59-1, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structural characteristics, synthesis methods, and biological activities, including anticancer and antimicrobial properties.

Structural Characteristics

The molecular formula of the compound is C18H16N6OC_{18}H_{16}N_{6}O with a molecular weight of 332.4 g/mol. The structure features a cyanophenyl group and a pyridinyl triazole moiety, which are crucial for its biological activity.

PropertyValue
CAS Number2034227-59-1
Molecular FormulaC18H16N6O
Molecular Weight332.4 g/mol
DensityN/A
Melting PointN/A
Boiling PointN/A

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring through click chemistry techniques. This method allows for the efficient coupling of the pyridine and cyanophenyl components, resulting in a high yield of the desired product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The triazole moiety is known to interact with various biological targets involved in cancer cell proliferation and apoptosis. It has been shown to inhibit specific kinases and receptors associated with tumor growth.
  • Case Studies :
    • In vitro studies on human cancer cell lines demonstrated that derivatives of this compound can induce cell cycle arrest and apoptosis at low micromolar concentrations.
    • A study reported an IC50 value less than that of doxorubicin for certain derivatives against A431 cancer cells, indicating superior efficacy in some cases .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against both Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Preliminary data suggests that MIC values for certain derivatives are comparable to established antibiotics, showcasing their potential as alternative therapeutic agents .
  • Mechanism : The presence of the cyanophenyl group is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

Research Findings

A summary of key research findings related to the biological activity of this compound includes:

Study FocusFindings
Anticancer ActivityInduces apoptosis in A431 cells; IC50 < Doxorubicin
Antimicrobial ActivityEffective against Gram-positive bacteria; MIC values comparable to antibiotics

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